molecular formula C15H21BN2O4 B594449 N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1218791-36-6

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B594449
CAS No.: 1218791-36-6
M. Wt: 304.153
InChI Key: NRIFOFRAGQPPBY-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a boronic acid derivative with the molecular formula C15H21BN2O4 and a molecular weight of 304.15 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a nitro group, and a dioxaborolane moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the following steps :

    Cyclopropylation: The addition of a cyclopropyl group to the aniline derivative.

    Boronic Ester Formation: The reaction of the intermediate with pinacol borane to form the dioxaborolane moiety.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate each step. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Comparison with Similar Compounds

N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared to other boronic acid derivatives, such as:

These compounds share similar boronic ester groups but differ in their substituents, which can affect their reactivity and applications

Properties

IUPAC Name

N-cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)10-5-8-12(17-11-6-7-11)13(9-10)18(19)20/h5,8-9,11,17H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIFOFRAGQPPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675191
Record name N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-36-6
Record name N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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